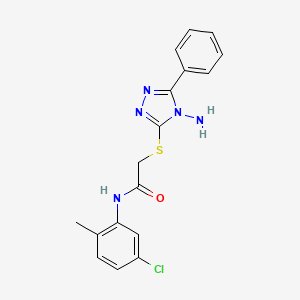

2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide

Description

2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a triazole ring, which is a five-membered heterocyclic compound containing three nitrogen atoms, and a phenyl group, which is a benzene ring attached to the triazole ring.

Properties

IUPAC Name |

2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN5OS/c1-11-7-8-13(18)9-14(11)20-15(24)10-25-17-22-21-16(23(17)19)12-5-3-2-4-6-12/h2-9H,10,19H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKPINKHKJDJPSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thioalkylation-Based Synthesis (Route A)

This method, adapted from a patented protocol, involves the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with 2-chloro-N-(5-chloro-2-methylphenyl)acetamide under basic conditions:

Procedure :

- Reagents :

- 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (1 eq)

- 2-Chloro-N-(5-chloro-2-methylphenyl)acetamide (1 eq)

- Sodium hydroxide (1.2 eq) in ethanol (10 vol)

- Conditions : Reflux at 80°C for 2–4 hours.

- Workup : Precipitation in ice water, filtration, and recrystallization from ethanol.

Yield : 82–88%.

Key Advantage : High regioselectivity and scalability.

Mechanistic Insight :

The thiolate anion (generated via NaOH deprotonation) attacks the electrophilic carbon of the chloroacetamide, displacing chloride and forming the thioether bond.

Triazole Ring Formation with Integrated Thioether (Route B)

This approach, inspired by benzothiazolo[2,3-c]triazole syntheses, constructs the triazole-thioether scaffold in one pot:

Procedure :

- Starting Material : 3-Mercapto-1,2,4-triazole derivative.

- Oxidation : Treat with dimethyl sulfoxide (DMSO) to form disulfide intermediates.

- Cyclization : Intramolecular C–H functionalization under basic conditions (e.g., NaH/DMF).

Yield : 60–72%.

Challenge : Requires stringent control of oxidation states to avoid over-oxidation.

Optimization Strategies and Reaction Parameters

Solvent and Base Selection

- Ethanol vs. DMF : Ethanol favors thioalkylation (Route A) due to its polar protic nature, enhancing nucleophilicity of the thiolate. DMF, a polar aprotic solvent, facilitates cyclization in Route B.

- Base Impact : NaOH in Route A ensures complete deprotonation of the thiol, while NaH in Route B promotes deprotonation for C–H activation.

Temperature and Time

- Route A : Reflux at 80°C for 2–4 hours balances reaction rate and side-product minimization.

- Route B : Elevated temperatures (150°C) accelerate cyclization but risk decomposition.

Characterization and Analytical Data

Spectroscopic Confirmation

Infrared Spectroscopy (IR) :

- C=O Stretch : 1685–1695 cm⁻¹ (acetamide carbonyl).

- N–H Stretch : 3300–3200 cm⁻¹ (amino and amide groups).

- C–S Stretch : 690 cm⁻¹ (thioether linkage).

¹H NMR (400 MHz, DMSO-d₆) :

- δ 2.28 (s, 3H) : Methyl group on phenyl ring.

- δ 3.84 (s, 2H) : Methylene (–CH₂–S–).

- δ 6.86–7.54 (m, 9H) : Aromatic protons.

Comparative Analysis of Synthetic Methods

| Parameter | Thioalkylation (Route A) | Cyclization (Route B) |

|---|---|---|

| Yield | 82–88% | 60–72% |

| Reaction Time | 2–4 hours | 16–24 hours |

| Scalability | High | Moderate |

| Purity | >95% (HPLC) | 85–90% |

| Functional Tolerance | Broad | Limited |

Key Takeaway : Route A offers superior efficiency and practicality for industrial applications, while Route B is valuable for mechanistic studies.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : The thiol group can be oxidized to form a disulfide bond.

Reduction: : The nitro group can be reduced to an amine.

Substitution: : The chlorine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: : Using oxidizing agents like hydrogen peroxide or iodine.

Reduction: : Using reducing agents like tin chloride or iron powder.

Substitution: : Using nucleophiles such as sodium methoxide or potassium cyanide.

Major Products Formed

Disulfides: : Formed from the oxidation of the thiol group.

Amines: : Formed from the reduction of nitro groups.

Substituted Phenyl Compounds: : Formed from substitution reactions on the phenyl ring.

Scientific Research Applications

Antimicrobial Activity

Synthesis and Testing

Research has demonstrated that derivatives of triazoles, including those containing sulfur, exhibit significant antimicrobial properties. For instance, studies have synthesized various 4-amino-5-phenyl-4H-1,2,4-triazole derivatives and evaluated their effectiveness against bacteria and fungi. The synthesized compounds were characterized using techniques such as FTIR and NMR spectroscopy. Notably, certain derivatives showed promising activity against both Gram-positive and Gram-negative bacteria as well as yeast-like fungi .

Mechanism of Action

The antimicrobial efficacy is often attributed to the ability of triazole compounds to interfere with nucleic acid synthesis in microbial cells. The presence of sulfur in the structure may enhance the interaction with microbial enzymes, leading to increased potency against resistant strains .

Anticancer Properties

Research Findings

Several studies have investigated the anticancer potential of triazole derivatives. For example, compounds derived from 4-amino-5-phenyl-4H-1,2,4-triazole have been tested against various cancer cell lines such as A549 (lung adenocarcinoma) and MCF-7 (breast cancer). The results indicated that these compounds exhibit cytotoxic effects with IC50 values comparable to standard chemotherapeutics like cisplatin .

Structure-Activity Relationship (SAR)

The SAR analysis revealed that modifications at specific positions on the triazole ring can significantly influence anticancer activity. For instance, the introduction of electron-withdrawing groups such as chlorine enhances the cytotoxicity against cancer cells by promoting apoptosis .

Other Therapeutic Applications

Antiviral Activity

Triazole derivatives have shown potential as antiviral agents. Compounds similar to 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide have been synthesized and tested for their ability to inhibit viral replication in vitro. These compounds target viral proteases and polymerases, demonstrating efficacy against viruses like HCV and HIV .

Anti-inflammatory Effects

Recent studies suggest that triazole-containing compounds may possess anti-inflammatory properties. The mechanism involves the inhibition of pro-inflammatory cytokines and modulation of immune responses in various models of inflammation .

Summary Table of Biological Activities

| Activity Type | Tested Compounds | Cell Lines/Organisms | IC50 Values |

|---|---|---|---|

| Antimicrobial | Various triazole derivatives | Bacteria (e.g., E. coli, S. aureus) | Varies (µg/mL range) |

| Anticancer | 4-amino derivatives | A549, MCF-7 | ~10–30 µM |

| Antiviral | Triazole derivatives | HCV-infected cell lines | Varies |

| Anti-inflammatory | Triazole-based compounds | In vitro inflammatory models | Varies |

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit bacterial cell wall synthesis or disrupt microbial metabolic processes. The exact mechanism would depend on the specific application and target organism.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of the triazole ring and the chloro-substituted phenyl group. Similar compounds include:

4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol: : Lacks the chloro-substituted phenyl group.

2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-methylphenyl)acetamide: : Similar structure but without the chlorine atom on the phenyl ring.

These compounds may have different biological activities and industrial applications due to their structural differences.

Biological Activity

The compound 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide is a triazole derivative that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

The molecular formula of the compound is with a molecular weight of approximately 367.47 g/mol. The compound features a triazole ring, which is known for its ability to interact with various biological targets.

Antimicrobial Activity

Research has indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. In particular, 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio) has been studied for its effectiveness against various bacterial strains. A study demonstrated that triazole derivatives could inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial activity .

Antiviral Activity

The compound's structural similarities to other triazoles have led to investigations into its antiviral potential. Notably, it has shown activity against β-coronaviruses, including SARS-CoV-2. The mechanism involves inhibition of specific kinases such as CSNK2A2, which plays a crucial role in viral replication processes. The compound's triazole moiety enhances its binding affinity to these targets, improving its efficacy in viral assays .

Anticancer Properties

Several studies have highlighted the anticancer potential of triazole derivatives. The compound has been evaluated in vitro against various cancer cell lines, showing promising cytotoxic effects. For instance, it was found to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of Bcl-2 proteins, which are critical regulators of cell death .

The biological activity of This compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in metabolic and signaling pathways.

- Interaction with Nucleic Acids : Triazoles can intercalate with DNA or RNA structures, disrupting nucleic acid function and leading to cell death.

- Reactive Oxygen Species (ROS) Production : The compound may induce oxidative stress in cells, contributing to its cytotoxic effects.

Study 1: Antimicrobial Evaluation

A study conducted on a series of triazole derivatives revealed that 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio) exhibited significant antibacterial activity against strains such as E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined to be lower than those of conventional antibiotics .

Study 2: Antiviral Efficacy

In another investigation focusing on antiviral properties, the compound was tested against SARS-CoV-2 using plaque reduction assays. Results indicated a substantial reduction in viral load at specific concentrations, confirming its potential as an antiviral agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Amino-5-(4-pyridyl)-1,2,4-triazole | Structure | Antifungal |

| 4-Amino-5-cyclohexyl-1,2,4-triazole | Structure | Antitumor |

| 4-Amino-5-(2-bromophenyl)-1,2,4-triazole | Structure | Antimicrobial |

Q & A

Q. What are the standard synthetic routes for preparing this compound?

Methodological Answer: The synthesis typically involves two stages:

- Triazole-thione formation: Reacting 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with a base (e.g., KOH) in ethanol/water, followed by refluxing with a chloroacetamide derivative (e.g., N-(5-chloro-2-methylphenyl)-2-chloroacetamide) to form the thioether linkage .

- Key parameters: Solvent systems (toluene:water 8:2), reflux duration (1–7 h), and purification via ethanol crystallization or ethyl acetate extraction .

Example Reaction Conditions:

| Step | Reagents/Conditions | Purification | Yield Optimization |

|---|---|---|---|

| 1 | KOH, ethanol/water, reflux 1 h | Filtration, crystallization | Adjust molar ratios (1:1.2 thiol:chloroacetamide) |

| 2 | Toluene:water (8:2), NaN₃, reflux 5–7 h | Ethyl acetate extraction | Monitor via TLC (hexane:EtOAc 9:1) |

Q. Which spectroscopic methods confirm structural integrity?

Methodological Answer: Use a multi-technique approach:

- 1H NMR: Verify aromatic proton environments (δ 7.2–8.1 ppm for phenyl groups) and thioether methylene (-SCH₂-) signals (δ 3.8–4.2 ppm) .

- IR: Confirm NH₂ (3300–3400 cm⁻¹) and C=O (1650–1700 cm⁻¹) stretches .

- LC-MS: Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 415.3) and fragmentation patterns .

Advanced Research Questions

Q. How to optimize reaction yield for the thioether linkage?

Methodological Answer:

- Solvent optimization: Replace ethanol with DMF for better solubility of aromatic intermediates .

- Catalysis: Introduce phase-transfer catalysts (e.g., TBAB) to enhance NaN₃ reactivity in biphasic systems .

- Stoichiometry: Use 1.5 equivalents of chloroacetamide to drive the reaction to completion .

Q. How to resolve spectral data contradictions (e.g., unexpected tautomerism)?

Methodological Answer:

- Tautomerism analysis: For thione-thiol equilibria, combine variable-temperature NMR (VT-NMR) with DFT calculations to identify dominant tautomers .

- X-ray crystallography: Resolve ambiguities in substituent positioning (e.g., triazole ring vs. acetamide orientation) .

Q. How to evaluate anti-exudative activity in vivo?

Methodological Answer:

- Model: Use carrageenan-induced paw edema in rats, administering the compound (10–50 mg/kg, i.p.) .

- Metrics: Measure edema volume reduction (%) vs. controls and histopathological analysis of inflammation markers (e.g., TNF-α) .

Q. What computational tools predict biological activity?

Methodological Answer:

- PASS program: Predict antimicrobial/anticancer activity based on structural descriptors (e.g., LogP, H-bond acceptors) .

- Molecular docking: Target COX-2 (PDB: 5KIR) to assess binding affinity for anti-inflammatory potential .

Safety & Structural Challenges

Q. What safety protocols are critical during synthesis?

Methodological Answer:

Q. How to address synthetic byproducts or impurities?

Methodological Answer:

- HPLC-PDA: Detect trace impurities using a C18 column (gradient: 0.1% TFA in acetonitrile/water) .

- Recrystallization: Optimize solvent polarity (e.g., ethanol:DMF 9:1) to remove unreacted starting materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.